molecular formula C17H14F3N3 B3118844 4-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 242797-22-4

4-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No. B3118844
CAS RN: 242797-22-4
M. Wt: 317.31 g/mol
InChI Key: NGPMHAWHXTUKPI-UHFFFAOYSA-N
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Description

The compound “4-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The presence of the trifluoromethyl group and the methylphenyl group suggests that this compound may have unique properties due to the electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methylphenyl group. These groups could potentially influence the electronic structure and reactivity of the pyrazole ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The trifluoromethyl group is known to be a good leaving group, so it could potentially be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl and methylphenyl groups. For example, the trifluoromethyl group is highly electronegative, which could influence the polarity and solubility of the compound .

Future Directions

The study of pyrazole derivatives is a very active area of research, due to their wide range of biological activities. Future research could potentially explore the synthesis of this compound, its physical and chemical properties, and its potential biological activity .

properties

IUPAC Name

4-(3-methylphenyl)-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3/c1-11-4-2-5-12(8-11)15-10-22-23(16(15)21)14-7-3-6-13(9-14)17(18,19)20/h2-10H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPMHAWHXTUKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162874
Record name 4-(3-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

CAS RN

242797-22-4
Record name 4-(3-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242797-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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